PIKfyve Inhibitory Potency: Target Compound vs. Lead Series Analogs in Same Patent Table
In a unified PIKfyve biochemical inhibition screen (Carna Biosciences ADP-Glo kinase assay) reported in US Patent US20240016810, the target compound (Compound TABLE 16.23) exhibited very weak PIKfyve inhibition with IC₅₀ = 5.75–10,000 nM. By contrast, the lead compound in the same patent (Compound TABLE 16.2; BDBM50590929) achieved IC₅₀ = 1 nM—a potency differential of 5,750- to 10,000-fold . This marked difference positions the target compound as an ideal negative control or selectivity profiling probe for PIKfyve inhibitor screening cascades.
| Evidence Dimension | PIKfyve biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5,750–10,000 nM |
| Comparator Or Baseline | Compound TABLE 16.2 (BDBM50590929/CHEMBL4303292): IC₅₀ = 1 nM |
| Quantified Difference | 5,750- to 10,000-fold weaker inhibition |
| Conditions | PIKfyve biochemical assay (Carna Biosciences ADP-Glo kinase methodology); same assay platform within US20240016810 patent |
Why This Matters
The >5,000-fold potency gap in the same assay platform defines this compound as a critical tool for distinguishing specific PIKfyve-mediated pharmacology from off-target effects in screening libraries.
- [1] BindingDB. BDBM645410: US20240016810, Compound TABLE 16.23; PIKfyve IC₅₀ = 5.75E+3 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=645410 View Source
- [2] BindingDB. BDBM50590929 (CHEMBL4303292): US20240016810, Compound TABLE 16.2; PIKfyve IC₅₀ = 1 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50590929 View Source
